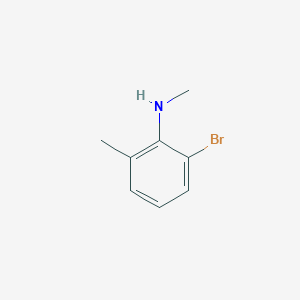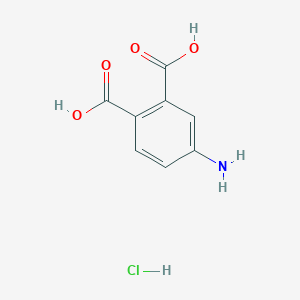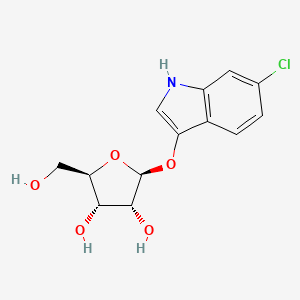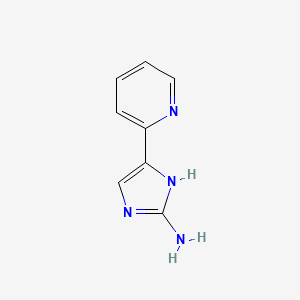
Tert-butyl 2-aminobut-3-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-aminobut-3-ynoate is an organic compound with the molecular formula C8H13NO2 It is a derivative of butynoic acid, featuring a tert-butyl ester group and an amino group attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-aminobut-3-ynoate typically involves the esterification of 2-aminobut-3-ynoic acid with tert-butanol. One common method employs anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions, yielding the desired ester in good yields .
Industrial Production Methods: In an industrial setting, the synthesis of tert-butyl esters can be optimized using flow microreactor systems. This method enhances the efficiency and sustainability of the process compared to traditional batch methods . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 2-aminobut-3-ynoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The triple bond in the butynoate moiety can be reduced to form alkenes or alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides or isocyanates are used for forming amides and carbamates.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alkenes or alkanes.
Substitution: Amides or carbamates.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-aminobut-3-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials, including resins and coatings
Wirkmechanismus
The mechanism of action of tert-butyl 2-aminobut-3-ynoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. The triple bond in the butynoate moiety can participate in cycloaddition reactions, forming cyclic compounds that interact with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 2-aminobenzoate: Similar in structure but with a benzene ring instead of a butynoate moiety.
Tert-butyl 2-aminopropanoate: Lacks the triple bond, making it less reactive in certain chemical reactions.
Tert-butyl 2-amino-3-methylbutanoate: Contains an additional methyl group, affecting its steric and electronic properties.
Uniqueness: Tert-butyl 2-aminobut-3-ynoate is unique due to the presence of the triple bond in the butynoate moiety, which imparts distinct reactivity and potential for forming complex structures through cycloaddition reactions. This makes it a valuable compound in synthetic organic chemistry and materials science .
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
tert-butyl 2-aminobut-3-ynoate |
InChI |
InChI=1S/C8H13NO2/c1-5-6(9)7(10)11-8(2,3)4/h1,6H,9H2,2-4H3 |
InChI-Schlüssel |
PSVPJBGKQQSPAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C#C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile](/img/structure/B15200883.png)








![3,5-dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B15200932.png)
![N'-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide](/img/structure/B15200945.png)
